MC-Val-Cit-PABA-amide-PEG4-COOH
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Overview
Description
MC-Val-Cit-PABA-amide-PEG4-COOH is a cleavable antibody-drug conjugate linker used in the synthesis of novel antibody-drug conjugates. This compound is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing the side effects associated with conventional chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PABA-amide-PEG4-COOH involves multiple steps, including the formation of peptide bonds and the attachment of polyethylene glycol spacers. The process typically starts with the synthesis of the valine-citrulline dipeptide, followed by the attachment of p-aminobenzylcarbamate and polyethylene glycol. The final step involves the formation of the amide bond with the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography for purification. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
MC-Val-Cit-PABA-amide-PEG4-COOH undergoes various chemical reactions, including:
Common Reagents and Conditions
Cleavage: Enzymatic cleavage by proteases such as cathepsin B.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products Formed
Cleavage: Release of the active cytotoxic drug.
Hydrolysis: Formation of valine-citrulline dipeptide and p-aminobenzylcarbamate.
Scientific Research Applications
MC-Val-Cit-PABA-amide-PEG4-COOH is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in cellular studies.
Medicine: Integral component in the development of targeted cancer therapies.
Industry: Used in the production of pharmaceutical compounds .
Mechanism of Action
MC-Val-Cit-PABA-amide-PEG4-COOH exerts its effects by facilitating the targeted delivery of cytotoxic drugs to cancer cells. The compound is cleaved by cellular proteases, releasing the active drug within the target cells. This targeted delivery maximizes therapeutic efficacy while minimizing side effects .
Comparison with Similar Compounds
Similar Compounds
Valine-Citrulline-PABC Linker: Another cleavable linker used in antibody-drug conjugates.
Amine-PEG8-Val-Cit-PAB-MMAE: A similar compound with a different payload.
Uniqueness
MC-Val-Cit-PABA-amide-PEG4-COOH is unique due to its specific design, which includes a polyethylene glycol spacer that enhances solubility and stability. This design allows for efficient drug delivery and improved therapeutic outcomes .
Properties
Molecular Formula |
C38H57N7O14 |
---|---|
Molecular Weight |
835.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl hydrogen carbonate |
InChI |
InChI=1S/C38H57N7O14/c1-26(2)33(44-30(46)8-4-3-5-17-45-31(47)13-14-32(45)48)35(50)43-29(7-6-15-40-36(39)51)34(49)42-28-11-9-27(10-12-28)25-59-37(52)41-16-18-55-19-20-56-21-22-57-23-24-58-38(53)54/h9-14,26,29,33H,3-8,15-25H2,1-2H3,(H,41,52)(H,42,49)(H,43,50)(H,44,46)(H,53,54)(H3,39,40,51)/t29-,33-/m0/s1 |
InChI Key |
YVUXNSIONJNMHY-ZQAZVOLISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOC(=O)O)NC(=O)CCCCCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOC(=O)O)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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